Structural Uniqueness Confirmation via Intermediate Characterization
Direct pharmacological data for the target compound is absent from the peer-reviewed literature. Its structural uniqueness is anchored to the well-characterized Boc-protected precursor, tert-butyl 4-((benzo[d]thiazol-2-yloxy)methyl)piperidine-1-carboxylate (PubChem CID 71630336), which confirms the specific connectivity of the benzothiazol-2-yloxymethyl substituent at the piperidine 4-position [1]. The N-phenylpropanoyl modification distinguishes the target from all other commercially cataloged analogs (e.g., carboxylate, carboxamide, benzonitrile derivatives). This structural evidence is the primary basis for procurement, as no comparator in any database possesses this exact combination of linker, heterocycle, and acyl chain.
| Evidence Dimension | Molecular Connectivity |
|---|---|
| Target Compound Data | Benzothiazol-2-yloxymethyl-piperidine core with N-3-phenylpropanoyl substitution (MW 394.5 g/mol, formula C23H24N2O3S) |
| Comparator Or Baseline | Closest analogs include Ethyl 4-((benzo[d]thiazol-2-yloxy)methyl)piperidine-1-carboxylate (MW 348.4 g/mol, formula C18H24N2O3S) and 3-(4-((Benzo[d]thiazol-2-yloxy)methyl)piperidine-1-carbonyl)benzonitrile (MW 377.5 g/mol, formula C21H19N3O2S) |
| Quantified Difference | Unique N-acyl chain length and terminal phenyl group; difference of 46.1 g/mol in MW vs. the carboxylate analog and 17.0 g/mol vs. the benzonitrile analog. |
| Conditions | Structural identity inferred from synthetic route to common intermediate and commercial catalog listings; no biological assay data available. |
Why This Matters
Procurement decisions must rely on the confirmed structural uniqueness of this compound, as it is the sole entry with this specific substitution pattern, making it irreplaceable for any project requiring this exact scaffold.
- [1] PubChem. tert-Butyl 4-((benzo[d]thiazol-2-yloxy)methyl)piperidine-1-carboxylate. PubChem CID 71630336. View Source
